molecular formula C12H14O2 B174956 1-Benzylcyclobutanecarboxylic acid CAS No. 114672-02-5

1-Benzylcyclobutanecarboxylic acid

Cat. No. B174956
M. Wt: 190.24 g/mol
InChI Key: HMKZTNDNIPVLQW-UHFFFAOYSA-N
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Description

1-Benzylcyclobutanecarboxylic acid is a chemical compound with the CAS Number: 114672-02-5 . It has a molecular weight of 190.24 and its IUPAC name is 1-benzylcyclobutanecarboxylic acid . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular formula of 1-Benzylcyclobutanecarboxylic acid is C12H14O2 . The InChI code is 1S/C12H14O2/c13-11(14)12(7-4-8-12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) .


Physical And Chemical Properties Analysis

1-Benzylcyclobutanecarboxylic acid is a powder that is stored at room temperature . It has a melting point of 63-65 degrees Celsius .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • 1-Benzylcyclobutanecarboxylic acid can be used as a building block in the synthesis of various pharmaceutical compounds . The benzyl group can act as a protecting group for the carboxylic acid, which can be removed after the desired reactions have taken place .
  • Agrochemicals

    • This compound can also be used in the synthesis of agrochemicals . The cyclobutane ring can provide structural rigidity to the molecules, potentially improving their stability and activity .
  • Advanced Materials

    • 1-Benzylcyclobutanecarboxylic acid can be used in the synthesis of advanced materials . The carboxylic acid group can form covalent bonds with other materials, allowing it to be used as a linker molecule .
  • Organic Synthesis

    • This compound can be used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
  • Biochemistry

    • The carboxylic acid group in 1-Benzylcyclobutanecarboxylic acid can participate in various biochemical reactions, such as esterification and amide formation .
  • Polymer Chemistry

    • Carboxylic acids, including 1-Benzylcyclobutanecarboxylic acid, can be used in the synthesis of polymers . The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively, which are common linkages in polymers .
  • Pharmaceutical Synthesis

    • 1-Benzylcyclobutanecarboxylic acid can be used as a building block in the synthesis of various pharmaceutical compounds . The benzyl group can act as a protecting group for the carboxylic acid, which can be removed after the desired reactions have taken place .
  • Agrochemicals

    • This compound can also be used in the synthesis of agrochemicals . The cyclobutane ring can provide structural rigidity to the molecules, potentially improving their stability and activity .
  • Advanced Materials

    • 1-Benzylcyclobutanecarboxylic acid can be used in the synthesis of advanced materials . The carboxylic acid group can form covalent bonds with other materials, allowing it to be used as a linker molecule .
  • Organic Synthesis

    • This compound can be used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
  • Biochemistry

    • The carboxylic acid group in 1-Benzylcyclobutanecarboxylic acid can participate in various biochemical reactions, such as esterification and amide formation .
  • Polymer Chemistry

    • Carboxylic acids, including 1-Benzylcyclobutanecarboxylic acid, can be used in the synthesis of polymers . The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively, which are common linkages in polymers .

Safety And Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection and avoiding dust formation .

Future Directions

While specific future directions for 1-Benzylcyclobutanecarboxylic acid are not mentioned in the search results, there has been a resurgent interest in the chemistry of cyclobutanes and related compounds, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests potential future research directions in exploring the diverse chemistry of 1-Benzylcyclobutanecarboxylic acid and its applications in medicinal chemistry.

properties

IUPAC Name

1-benzylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(14)12(7-4-8-12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKZTNDNIPVLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576645
Record name 1-Benzylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylcyclobutanecarboxylic acid

CAS RN

114672-02-5
Record name 1-Benzylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 1-phenylmethylcyclobutanecarboxylate (4.16 g, 19.1 mmol), sodium hydroxide (1.2 g, 30 mmol) in ethanol (95%, 20 ml) and water (5 ml) was stirred at room temperature for 60 hours. The reaction mixture was poured into cold water and extracted with diethyl ether. The aqueous phase was separated, acidified with HCl (2N, 35 ml) and extracted with diethyl ether. The latter extract was washed with water, dried, filtered and evaporated to afford the desired product as a pale yellow oil: NMR (CDCl3) δ=1.7~2.6 (6H, m), 3.10 (2H, s), 7.22 (5H, s).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One
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Quantity
5 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl 1-phenylmethylcyclobutanecarboxylate (4.16 g, 19.1 mmol), sodium hydroxide (1.2 g, 30 mmol) in ethanol (95%, 20 ml and water (5 ml) was stirred at room temperature for 60 hours. The reaction mixture was poured into cold water and extracted with diethyl ether. The aqueous Phase was separated, acidified with HCl (2N, 35 ml) and extracted with diethyl ether. The latter extract was washed with water, dried, filtered and evaporated to afford the desired product as a pale yellow oil: NMR (CDCl3) δ=1.7~2.6 (6H, m), 3.10 (2H, s), 7.22 (5H, s).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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